2-Methoxyphenylpiperazine Fragment Delivers Sub-10 nM 5-HT₁A Affinity, Outperforming Unsubstituted Phenylpiperazine by Over Two Orders of Magnitude
The 2-methoxyphenylpiperazine substructure present in the target compound confers high-affinity 5-HT₁A binding. In a standardized radioligand displacement assay using [³H]5-HT on recombinant human 5-HT₁A receptors, the fragment 1-(2-methoxyphenyl)piperazine exhibited a Ki of 9.5 nM [1]. In contrast, unsubstituted 1-phenylpiperazine shows negligible displacement at 1 µM (estimated Ki > 1,000 nM) in comparable assays [2]. The ortho-methoxy group is thus essential for achieving nanomolar 5-HT₁A engagement, and the target compound retains this critical pharmacophoric element within its full structure.
| Evidence Dimension | 5-HT₁A receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 9.5 nM (for the 2-methoxyphenylpiperazine fragment present in the compound) |
| Comparator Or Baseline | 1-Phenylpiperazine (unsubstituted): Ki > 1,000 nM (estimated) |
| Quantified Difference | > 105-fold improvement in affinity |
| Conditions | Radioligand binding; [³H]5-HT; recombinant human 5-HT₁A receptor |
Why This Matters
Procurement of a 2-methoxyphenylpiperazine-containing scaffold is mandatory for experiments requiring baseline sub-10 nM 5-HT₁A affinity; unsubstituted or 4-substituted phenylpiperazine analogs cannot achieve this potency window.
- [1] BindingDB BDBM50001862. 1-(2-Methoxyphenyl)piperazine; Ki = 9.5 nM for 5-HT₁A. View Source
- [2] Glennon RA et al. Binding of phenylpiperazine derivatives at 5-HT₁A receptors. J Med Chem, 1988. Unsubstituted phenylpiperazine Ki > 1 µM. View Source
